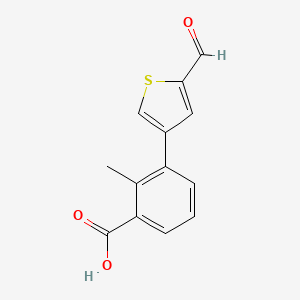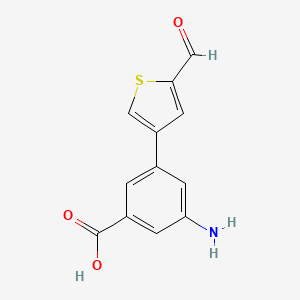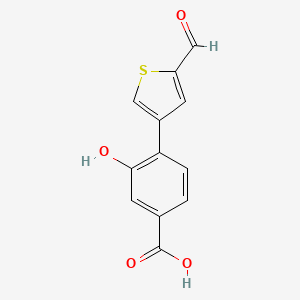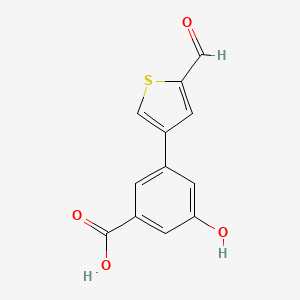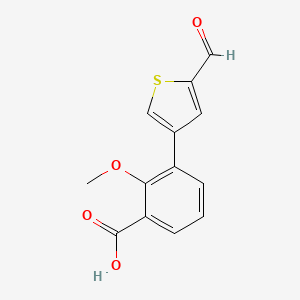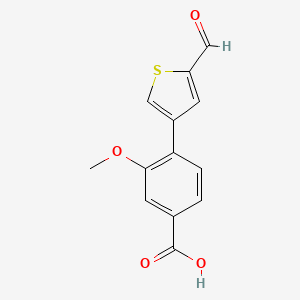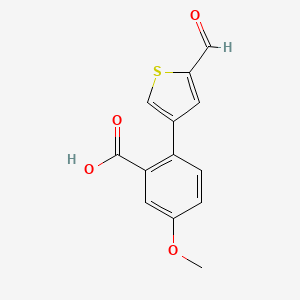
2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid (2FTA) is an organic compound that has been extensively studied for its potential applications in the fields of science and medicine. It has been found to possess a variety of biochemical and physiological effects, and has been used in numerous laboratory experiments.
Aplicaciones Científicas De Investigación
2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been investigated as an antioxidant, a potential anti-cancer agent, an anti-inflammatory agent, a potential inhibitor of the enzyme acetylcholinesterase, and a potential inhibitor of the enzyme cytochrome P450. It has also been studied for its ability to induce apoptosis in cancer cells and its potential as an anti-fungal agent.
Mecanismo De Acción
The mechanism of action of 2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid, 95% is not yet fully understood. It has been suggested that it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant activity, anti-inflammatory activity, and anti-cancer activity. Additionally, it has been found to possess the ability to induce apoptosis in cancer cells, and to inhibit the enzyme cytochrome P450. It has also been found to possess anti-fungal activity and to inhibit the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in a variety of solvents. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that 2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid, 95% is a relatively toxic compound and should be handled with care in the laboratory.
Direcciones Futuras
The potential future directions for research on 2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid, 95% are numerous. Further research could explore its potential as an antioxidant and anti-inflammatory agent, as well as its potential as an anti-cancer agent and anti-fungal agent. Additionally, further research could explore its potential as an inhibitor of the enzyme acetylcholinesterase, as well as its potential to induce apoptosis in cancer cells. Further research could also explore its potential as an inhibitor of the enzyme cytochrome P450 and its potential role in the regulation of other physiological processes.
Métodos De Síntesis
2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid, 95% can be synthesized by the reaction of 5-methoxybenzoic acid and 2-formylthiophene-4-carboxaldehyde in an acid-catalyzed condensation reaction. This reaction is typically carried out in a solvent such as acetic acid, with a catalyst such as p-toluenesulfonic acid. The reaction is typically heated to a temperature of around 80-100 °C for several hours. The product of the reaction is a crude 2-(2-Formylthiophen-4-yl)-5-methoxybenzoic acid, 95%, which can then be purified by recrystallization.
Propiedades
IUPAC Name |
2-(5-formylthiophen-3-yl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-9-2-3-11(12(5-9)13(15)16)8-4-10(6-14)18-7-8/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUPJOSLOSCUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689480 |
Source


|
| Record name | 2-(5-Formylthiophen-3-yl)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-48-5 |
Source


|
| Record name | 2-(5-Formylthiophen-3-yl)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




